REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[CH:18]=[CH:17][N:16]=[CH:15][C:14]=3[C:12]2=[O:13])[CH:5]=1)([O-])=O.[H][H]>[Ni].C(OCC)(=O)C>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH3:10])=[C:6]([N:11]2[C:20](=[O:21])[C:19]3[CH:18]=[CH:17][N:16]=[CH:15][C:14]=3[C:12]2=[O:13])[CH:5]=1
|
Name
|
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC(=C(C=C1)C)N1C(=O)C=2C=NC=CC2C1=O
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Name
|
|
Quantity
|
575 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
It is filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
the residue chromatographed on silica gel
|
Type
|
WASH
|
Details
|
eluted with ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC(=C(C=C1)C)N1C(=O)C=2C=NC=CC2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |